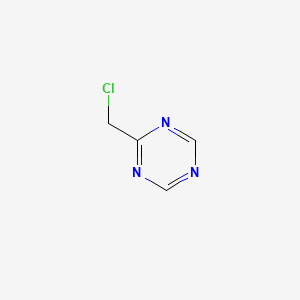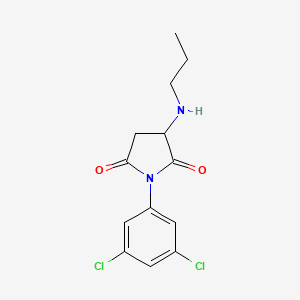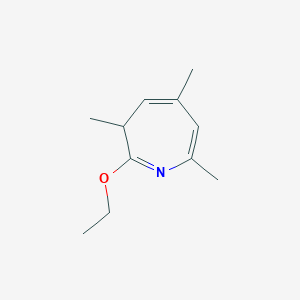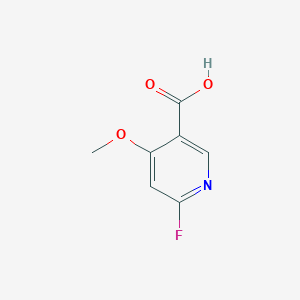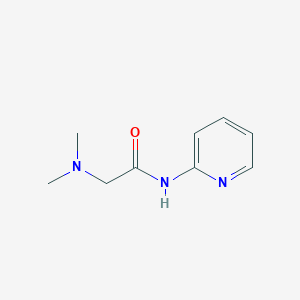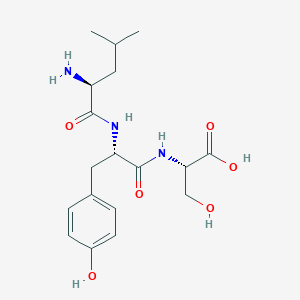
L-Leucyl-L-tyrosyl-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucyl-L-tyrosyl-L-serine is a tripeptide composed of the amino acids leucine, tyrosine, and serine. It has the molecular formula C18H27N3O6 and a molecular weight of 381.423 Da . This compound is of interest in various fields of scientific research due to its unique structural and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-tyrosyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often using automated peptide synthesizers.
化学反応の分析
Types of Reactions
L-Leucyl-L-tyrosyl-L-serine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can modify the side chains of the amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds.
科学的研究の応用
L-Leucyl-L-tyrosyl-L-serine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and structural studies.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of L-Leucyl-L-tyrosyl-L-serine involves its interaction with specific molecular targets and pathways. The leucine residue may play a role in hydrophobic interactions, while the tyrosine residue can participate in hydrogen bonding and aromatic interactions. The serine residue may be involved in phosphorylation and other post-translational modifications.
類似化合物との比較
Similar Compounds
L-Leucyl-L-tyrosine: A dipeptide with similar structural features but lacking the serine residue.
L-Leucyl-L-serine: Another dipeptide that lacks the tyrosine residue.
L-Tyrosyl-L-serine: A dipeptide that lacks the leucine residue.
Uniqueness
L-Leucyl-L-tyrosyl-L-serine is unique due to the presence of all three amino acids, which confer distinct structural and functional properties. The combination of hydrophobic, aromatic, and polar residues allows for diverse interactions and applications in various fields of research.
特性
CAS番号 |
923060-96-2 |
|---|---|
分子式 |
C18H27N3O6 |
分子量 |
381.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H27N3O6/c1-10(2)7-13(19)16(24)20-14(8-11-3-5-12(23)6-4-11)17(25)21-15(9-22)18(26)27/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,24)(H,21,25)(H,26,27)/t13-,14-,15-/m0/s1 |
InChIキー |
VUBIPAHVHMZHCM-KKUMJFAQSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-2-[2,3,5-trihydroxy-7-methyl-6-(1,6,7-trihydroxy-3-methyl-5-phenacylnaphthalen-2-yl)naphthalen-1-yl]ethanone](/img/structure/B14171278.png)
![N-[2-(hydroxymethyl)phenyl]-4-iodobenzamide](/img/structure/B14171282.png)
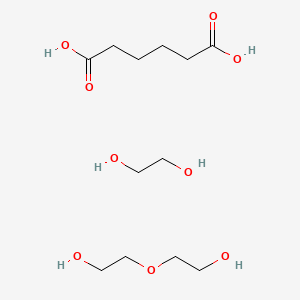
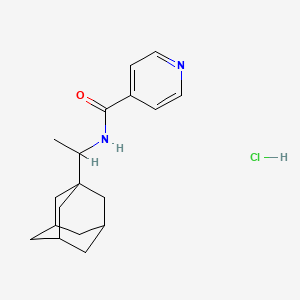
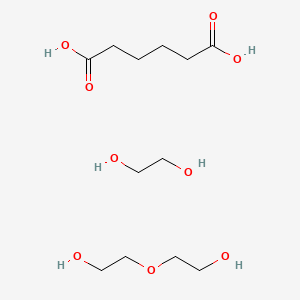

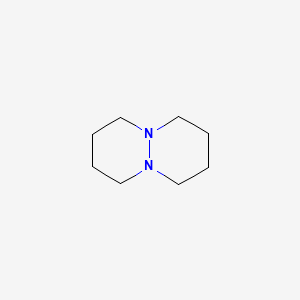
![3-[(4-Bromophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14171317.png)
